molecular formula C11H9ClN2O2 B038747 2,4(1H,3H)-Pyrimidinedione,6-chloro-1-(phenylmethyl)- CAS No. 124218-96-8

2,4(1H,3H)-Pyrimidinedione,6-chloro-1-(phenylmethyl)-

Cat. No.: B038747
CAS No.: 124218-96-8
M. Wt: 236.65 g/mol
InChI Key: ASQJYDTXWTWENK-UHFFFAOYSA-N
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Description

1-Benzyl-6-chlorouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of a benzyl group at the N-1 position and a chlorine atom at the C-6 position of the uracil ring. The structural modifications confer unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with benzylamine, followed by selective dechlorination to yield 1-benzyl-6-chlorouracil . Another method includes the nucleophilic substitution of 6-chloropyrimidine with benzylamine .

Industrial Production Methods: Industrial production of 1-benzyl-6-chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-6-chloropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQJYDTXWTWENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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